Technical Guide: Torachrysone 8-O-β-D-glucoside in Polygonum multiflorum
Technical Guide: Torachrysone 8-O-β-D-glucoside in Polygonum multiflorum
[1][2][3][4][5]
Executive Summary
Torachrysone 8-O-β-D-glucoside (TG) is a bioactive naphthalene glycoside isolated from the dried root of Polygonum multiflorum Thunb.[1][][3][4][5] (He Shou Wu).[][6][7] While P. multiflorum is widely recognized for its stilbene glycoside (THSG) content, TG has emerged as a critical modulator of inflammatory responses and metabolic regulation.[]
Recent pharmacological evaluations identify TG as a potent Aldose Reductase (AR) inhibitor and a regulator of Focal Adhesion Kinase (FAK) signaling.[] Unlike the hepatotoxic anthraquinones often associated with P. multiflorum, TG exhibits cytoprotective properties via the NRF2 antioxidant pathway, offering a distinct therapeutic profile for neuroinflammation, type 2 diabetes (T2D), and alopecia.
Part 1: Chemical Profile & Physicochemical Properties[2][3]
TG is a naphthalene derivative, distinct from the stilbenes (THSG) and anthraquinones (emodin) found in the same plant matrix.[] Its glycosidic nature confers moderate water solubility, though it requires specific solvent systems for optimal stability in biological assays.[]
Table 1: Physicochemical Specifications
| Property | Specification |
| IUPAC Name | 1-[1-hydroxy-6-methoxy-3-methyl-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxynaphthalen-2-yl]ethanone |
| CAS Number | 64032-49-1 |
| Molecular Formula | C₂₀H₂₄O₉ |
| Molecular Weight | 408.40 g/mol |
| Solubility | Soluble in DMSO (≥ 65 mg/mL), Methanol; Sparingly soluble in water alone.[][6] |
| Appearance | Yellow crystalline powder |
| Storage Stability | -80°C (Solvent, 6 months); -20°C (Powder, 3 years).[][3] Protect from light.[1][][3] |
Part 2: Pharmacological Mechanisms
TG operates through two primary high-value mechanisms: metabolic detoxification and structural remodeling of immune cells .[]
Anti-Inflammatory via Aldose Reductase (AR) Inhibition
TG is a specific inhibitor of Aldose Reductase, the rate-limiting enzyme in the polyol pathway.[] Under oxidative stress, lipid peroxidation generates toxic aldehydes like 4-hydroxynonenal (4-HNE) .[]
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Mechanism: TG binds to AR, blocking the conversion of glutathione-4-hydroxynonenal (GS-HNE) into inflammatory adducts.[][4]
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Downstream Effect: This blockade upregulates NRF2 , increasing Glutathione S-transferase (GST) expression.[][4] GST detoxifies 4-HNE, preventing cellular damage and inflammation.[][4]
Macrophage Reprogramming via FAK Inhibition
TG prevents the "shape-shifting" of macrophages from a resting (M0) to a pro-inflammatory (M1) state.[][5]
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Mechanism: TG inhibits the tyrosine phosphorylation of Focal Adhesion Kinase (FAK) .[][5]
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Outcome: This prevents cytoskeletal rearrangement required for macrophage adhesion and migration.[] Furthermore, it restores the TCA cycle in macrophages by upregulating succinate dehydrogenase (SDH), shifting the metabolic profile away from the glycolysis-heavy M1 phenotype.[][5]
Promotion of Hair Growth (Dermal Papilla Cells)
TG has been identified as a proliferative agent for Dermal Papilla Cells (DPCs), the mesenchymal cells at the base of the hair follicle that regulate hair cycling.[]
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Activity: Direct stimulation of DPC proliferation, potentially via Wnt/β-catenin signaling modulation (pathway shared with other P. multiflorum actives).[]
Part 3: Visualization of Signaling Pathways[2]
The following diagram illustrates the dual-action mechanism of TG in mitigating inflammation and oxidative stress.
Figure 1: TG mitigates inflammation by inhibiting Aldose Reductase and FAK phosphorylation, promoting NRF2-mediated detoxification.[][4]
Part 4: Experimental Protocols
Protocol A: Isolation of TG from Polygonum multiflorum
Rationale: TG is a polar glycoside.[] A standard ethyl acetate/water partition will leave TG in the water or n-butanol layer, requiring further chromatography.[]
-
Extraction:
-
Pulverize dried P. multiflorum roots (1 kg) to a fine powder (40 mesh).
-
Extract with 70% Ethanol (10 L) under reflux for 2 hours (x3 cycles).
-
Combine filtrates and concentrate under reduced pressure at 50°C to obtain crude extract.
-
-
Partitioning:
-
Suspend crude extract in H₂O.[]
-
Partition sequentially with Petroleum Ether (removes lipids) -> Ethyl Acetate (removes free anthraquinones like emodin).[]
-
Extract the remaining aqueous phase with n-Butanol .[] TG concentrates in the n-Butanol fraction.[]
-
-
Chromatography:
-
Load n-Butanol fraction onto a Diaion HP-20 macroporous resin column.[]
-
Elute with a water/ethanol gradient (0% → 100% EtOH).[]
-
Collect fractions eluting at 30-50% Ethanol .
-
Purify enriched fractions via Preparative HPLC (C18 column, MeOH:H₂O gradient).
-
-
Validation:
-
Verify purity (>98%) via HPLC-DAD (Detection at 280 nm).
-
Confirm structure via ESI-MS (m/z 408 [M]+) and ¹H-NMR.[]
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Protocol B: Alpha-Glucosidase Inhibition Assay (Diabetes)
Rationale: TG inhibits alpha-glucosidase, a key target for T2D.[] This assay validates its metabolic potential.[]
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Reagent Prep:
-
Enzyme: α-glucosidase (from Saccharomyces cerevisiae), 1 U/mL in phosphate buffer (pH 6.8).[]
-
Substrate: p-Nitrophenyl-α-D-glucopyranoside (pNPG), 5 mM.[]
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Test Compound: TG dissolved in DMSO (Final DMSO < 1%).[]
-
-
Incubation:
-
Mix 20 µL TG solution + 20 µL enzyme solution. Incubate at 37°C for 10 min.
-
Add 20 µL pNPG substrate to initiate reaction.[] Incubate at 37°C for 20 min.
-
-
Termination & Measurement:
-
Stop reaction with 80 µL Na₂CO₃ (0.2 M).[]
-
Measure absorbance at 405 nm (detects p-nitrophenol).[]
-
-
Calculation:
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Inhibition (%) = [(Abs_control - Abs_sample) / Abs_control] × 100.[]
-
Note: Acarbose is the standard positive control (IC50 ~ 1-5 mM).[]
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Part 5: Toxicology & Safety Context
Polygonum multiflorum is controversial due to reported hepatotoxicity.[][8] It is critical to distinguish the role of TG from other constituents.[]
-
The Culprits: Hepatotoxicity is primarily linked to free anthraquinones (emodin, physcion) and the stilbene THSG in high doses or specific metabolic contexts (idiosyncratic).[]
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The Role of TG: Current evidence suggests TG is cytoprotective .[] By upregulating GST and clearing lipid peroxidation products (4-HNE), TG may actually counteract the oxidative stress induced by other components.[]
-
Safety Margin: In cellular models (RAW264.7, HepG2), TG shows no significant cytotoxicity at therapeutic concentrations (up to 100 µM).[]
References
-
Wang, J., et al. (2023). Torachrysone-8-O-β-d-glucoside mediates anti-inflammatory effects by blocking aldose reductase-catalyzed metabolism of lipid peroxidation products.[][4] Biochemical Pharmacology.[]
-
Yang, L., et al. (2022). Anti-inflammation of torachrysone-8-O-β-ᴅ-glucoside by hurdling over morphological changes of macrophages.[][5] International Immunopharmacology.[]
-
TargetMol. Torachrysone-8-O-b-D-glucoside Product Information & Biological Activity.
-
MedChemExpress. Torachrysone-8-O-b-D-glucoside: Isolation and Dermal Papilla Cell Proliferation.
-
Lin, L., et al. (2018). Polygonum multiflorum Thunb.: A Review on Chemical Analysis, Processing Mechanism, Quality Evaluation, and Hepatotoxicity.[8] Frontiers in Pharmacology.[][8]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 3. Torachrysone-8-O-b-D-glucoside | Antifection | TargetMol [targetmol.com]
- 4. Torachrysone-8-O-β-d-glucoside mediates anti-inflammatory effects by blocking aldose reductase-catalyzed metabolism of lipid peroxidation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-inflammation of torachrysone-8-O-β-ᴅ-glucoside by hurdling over morphological changes of macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PubChemLite - Torachrysone 8-glucoside (C20H24O9) [pubchemlite.lcsb.uni.lu]
- 7. mdpi.com [mdpi.com]
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